Bms 182874
Overview
Description
BMS-182874 is a highly selective endothelin receptor antagonist, specifically targeting the endothelin A receptor.
Preparation Methods
The synthesis of BMS-182874 involves several steps, including the formation of key intermediates and their subsequent reactions. The compound is typically synthesized through a series of organic reactions, including sulfonation, amination, and cyclization. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
BMS-182874 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
BMS-182874 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool to study endothelin receptors and their role in various physiological processes.
Biology: Helps in understanding the signaling pathways involving endothelin receptors.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, particularly hypertension.
Industry: Utilized in the development of new drugs targeting endothelin receptors
Mechanism of Action
BMS-182874 exerts its effects by selectively binding to endothelin A receptors, thereby blocking the action of endothelin-1, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The compound’s mechanism involves the inhibition of calcium mobilization within cells, which is crucial for vasoconstriction .
Comparison with Similar Compounds
BMS-182874 is unique due to its high selectivity for endothelin A receptors over endothelin B receptors. Similar compounds include:
Bosentan: A dual endothelin receptor antagonist.
Ambrisentan: Another selective endothelin A receptor antagonist.
Sitaxentan: Also a selective endothelin A receptor antagonist. BMS-182874 stands out due to its higher selectivity and potency
Properties
IUPAC Name |
5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4/h5-10,19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRGSRRZKSJHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165205 | |
Record name | BMS 182874 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153042-42-3 | |
Record name | BMS 182874 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153042423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS 182874 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.